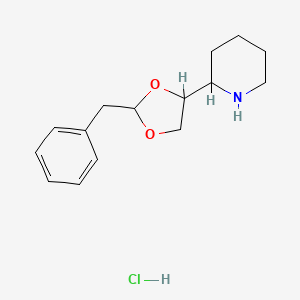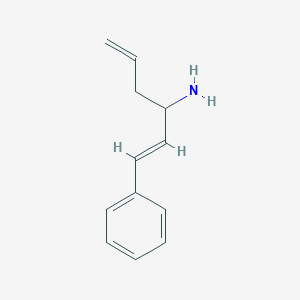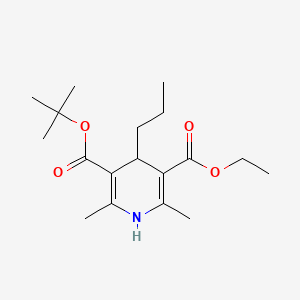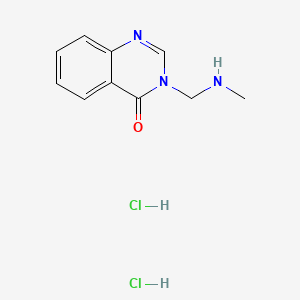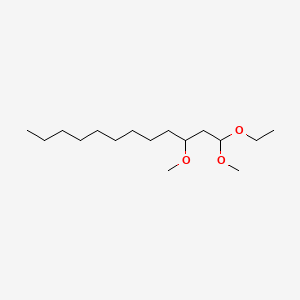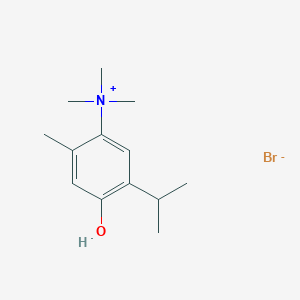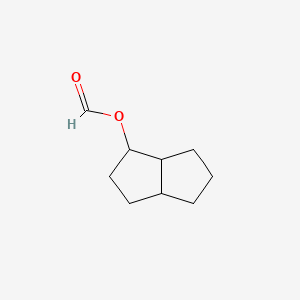
Octahydropentalenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropentalenyl formate, with the molecular formula C9H14O2, is a chemical compound known for its unique structure and properties. It is identified by the CAS number 93964-84-2 and has a molecular weight of 154.20626 g/mol . This compound is characterized by its density of 1.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalenyl formate typically involves the reaction of octahydropentalene with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond between the octahydropentalene and the formate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydropentalenyl formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield formic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
Octahydropentalenyl formate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydropentalenyl formate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octahydropentalenyl formate include other formate esters and derivatives of octahydropentalene. Examples include:
- Methyl formate
- Ethyl formate
- Octahydropentalenyl acetate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
87731-17-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate |
InChI |
InChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2 |
InChI Key |
LIERIUBKWIGWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2C1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


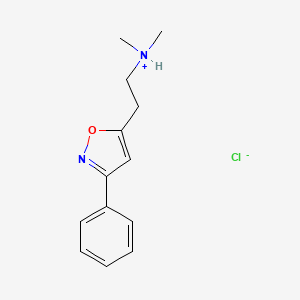
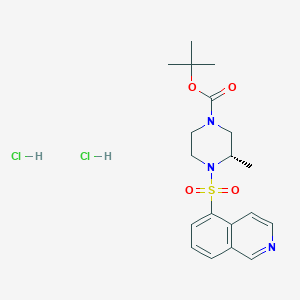
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
